![molecular formula C16H22Cl3N3O2 B10821216 Bendamustine-d4 (hydrochloride)](/img/no-structure.png)
Bendamustine-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bendamustine-d4 (hydrochloride) is a deuterated form of bendamustine hydrochloride, an alkylating agent used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma . The deuterated version is often used as an internal standard in mass spectrometry for the quantification of bendamustine due to its similar chemical properties but distinct mass .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bendamustine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the bendamustine molecule. This can be achieved through a series of chemical reactions starting from the appropriate deuterated precursors. The process typically involves:
Alkylation: The introduction of deuterium atoms into the molecule.
Cyclization: Formation of the benzimidazole ring.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production of bendamustine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Bendamustine-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, it forms covalent bonds with DNA.
Hydrolysis: Breakdown into inactive metabolites.
Oxidation and Reduction: Minor pathways involving cytochrome P450 enzymes.
Common Reagents and Conditions:
Alkylation: Requires electrophilic alkyl groups.
Hydrolysis: Occurs in aqueous environments.
Oxidation and Reduction: Involves enzymes like cytochrome P450.
Major Products Formed:
DNA Crosslinks: Resulting from alkylation.
Inactive Metabolites: Formed through hydrolysis and oxidation.
Wissenschaftliche Forschungsanwendungen
Bendamustine-d4 (hydrochloride) is widely used in scientific research due to its stability and distinct mass, making it an ideal internal standard for mass spectrometry. Its applications include:
Chemistry: Used in analytical chemistry for the quantification of bendamustine.
Biology: Studied for its effects on DNA and cellular processes.
Medicine: Research on its pharmacokinetics and pharmacodynamics.
Wirkmechanismus
Bendamustine-d4 (hydrochloride) exerts its effects primarily through alkylation, leading to DNA crosslinking and subsequent cell death. It targets both actively dividing and quiescent cells, making it effective against various cancer types. The molecular pathways involved include:
DNA Damage Response: Activation of repair mechanisms.
Apoptosis: Induction of programmed cell death.
Cell Cycle Arrest: Inhibition of cell division
Vergleich Mit ähnlichen Verbindungen
Bendamustine-d4 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry. Similar compounds include:
Bendamustine Hydrochloride: The non-deuterated form used in clinical settings.
Cyclophosphamide: Another alkylating agent with a different mechanism.
Chlorambucil: Similar alkylating properties but different clinical applications
Eigenschaften
Molekularformel |
C16H22Cl3N3O2 |
---|---|
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,9D2; |
InChI-Schlüssel |
ZHSKUOZOLHMKEA-NLSMDPAKSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C.Cl |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.